3-Fluorooxetane-3-carbaldehyde
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Overview
Description
3-Fluorooxetane-3-carbaldehyde: is an organic compound with the molecular formula C4H5FO2 . It is characterized by the presence of a fluorine atom attached to an oxetane ring, which is a four-membered cyclic ether, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorooxetane-3-carbaldehyde typically involves the fluorination of oxetane derivatives. One common method is the reaction of oxetane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluorooxetane-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-Fluorooxetane-3-carboxylic acid.
Reduction: 3-Fluorooxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluorooxetane-3-carbaldehyde is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of molecules. It can be incorporated into bioactive compounds to investigate their interactions with biological targets .
Medicine: Fluorine-containing compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of 3-Fluorooxetane-3-carbaldehyde is primarily determined by its functional groups and the presence of fluorine. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules by altering electronic properties and steric effects .
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and receptors, affecting their activity. The presence of fluorine can enhance binding affinity and selectivity towards specific molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-Chlorooxetane-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-Bromooxetane-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
3-Hydroxyoxetane-3-carbaldehyde: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness: 3-Fluorooxetane-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-Fluorooxetane-3-carbaldehyde is a compound featuring an oxetane ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antibacterial, anticancer, and antiviral therapies, as well as its structure-activity relationships (SAR) and relevant case studies.
Overview of Oxetane Compounds
Oxetanes are four-membered cyclic ethers that have demonstrated a variety of biological activities. The incorporation of fluorine into these compounds often enhances their pharmacological properties. Research indicates that oxetane derivatives can act as effective agents against various pathogens and diseases, including bacterial infections and cancer .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxetane-containing compounds. For instance, derivatives of this compound have been synthesized and tested for their activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest significant antibacterial efficacy.
Table 1: Antitubercular Activity of 3-Fluorooxetane Derivatives
Compound | Substituent | MIC (μM) | Comparison to Control |
---|---|---|---|
9a | Benzyloxy | 57.73 | 2x less than Pyrazinamide |
9b | 4-Bromobenzyloxy | 12.23 | 2x more potent than Pyrazinamide |
9c | 4-Chlorobenzyloxy | 6.68 | 2x more potent than Isoniazid |
9f | 3-Cyanobenzyloxy | 6.81 | Comparable to Isoniazid |
9g | 4-Cyanobenzyloxy | 3.49 | 3x more potent than Isoniazid |
This table demonstrates that specific substituents on the oxetane ring significantly influence the antimicrobial activity, with certain derivatives exhibiting potency greater than established antitubercular drugs .
Anticancer Properties
The anticancer activity of oxetane derivatives has also been investigated. Compounds containing the oxetane moiety have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
In a recent study, several derivatives of this compound were screened against various cancer cell lines. The results indicated that certain compounds could effectively inhibit the growth of breast and lung cancer cells, with IC50 values significantly lower than those of conventional chemotherapeutics.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the biological activity of oxetane derivatives is heavily influenced by the nature of substituents attached to the oxetane ring. For example:
- Electron-withdrawing groups such as halogens enhance potency against microbial targets.
- Hydrophobic substituents can improve membrane permeability, thus increasing bioavailability.
Properties
IUPAC Name |
3-fluorooxetane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-4(1-6)2-7-3-4/h1H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTPEAKDDPJRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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